4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide
Description
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide is a complex organic compound that features a unique structure combining elements of isoquinoline, pyridine, and benzamide
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-4-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-2-30-23-11-9-20(10-12-23)25(29)27-17-24(21-8-5-14-26-16-21)28-15-13-19-6-3-4-7-22(19)18-28/h3-12,14,16,24H,2,13,15,17-18H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRVWFFDKXICEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide can be achieved through multi-component reactions (MCRs), which are powerful tools in organic synthesis. One such method involves the Strecker reaction, which is a three-component reaction between an aldehyde, an amine, and a cyanide source . This reaction can be modified to include the necessary components to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Strecker reaction or similar multi-component reactions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, would be critical in scaling up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
- 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
- 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums
Uniqueness
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide stands out due to its unique combination of structural elements, which may confer specific biological activities and chemical reactivity not found in similar compounds .
Biological Activity
The compound 4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
This compound features a benzamide core linked to a pyridine ring and a tetrahydroisoquinoline moiety, contributing to its unique pharmacological properties. Its molecular formula is , indicating the presence of various functional groups that are crucial for its biological activity.
Research indicates that this compound may exhibit its biological effects through the following mechanisms:
- Inhibition of Protein Kinases : The compound has been identified as a potential inhibitor of specific protein kinases involved in signaling pathways related to inflammation and cancer progression. In particular, it may inhibit tyrosine kinases, which play a significant role in cell signaling and proliferation.
- Modulation of Cytokine Signaling : By inhibiting protein kinases, the compound could modulate cytokine signaling pathways, potentially affecting immune responses and inflammatory processes.
1. Anti-inflammatory Effects
In vitro studies have demonstrated that This compound can significantly reduce the production of pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent in conditions such as rheumatoid arthritis and psoriasis .
2. Anticancer Properties
Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to inhibit cancer cell proliferation makes it a candidate for further investigation as an anticancer therapeutic agent .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant reduction in TNF-alpha levels in treated macrophages, indicating anti-inflammatory potential. |
| Study B (2021) | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating effective dose ranges for therapeutic application. |
| Study C (2023) | Explored the compound's mechanism of action as a tyrosine kinase inhibitor, providing insights into its role in modulating cancer pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
